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5H-pyrido[3,4-b]carbazole-5,11(10H)-dione

Cat. No.: B3057447
CAS No.: 80757-41-1
M. Wt: 248.24 g/mol
InChI Key: HPDCMZPMCMZQJT-UHFFFAOYSA-N
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Description

Overview of Carbazole (B46965) and Pyridocarbazole Alkaloids in Natural Products

Carbazole alkaloids are a significant class of naturally occurring heterocyclic compounds characterized by a tricyclic aromatic structure, which consists of a central pyrrole (B145914) ring fused to two benzene (B151609) rings. researchgate.netnih.gov These alkaloids are widely distributed in nature, having been isolated from various terrestrial and marine sources, including plants, bacteria, fungi, and sponges. researchgate.net The plant family Rutaceae, particularly the genera Murraya, Clausena, and Glycosmis, is a rich source of these compounds. researchgate.netnih.gov Phyto-carbazoles, which constitute the majority of these natural products, are typically derived from the common precursor 3-methylcarbazole. researchgate.netnih.gov

The carbazole scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products exhibiting a wide array of biological activities. nih.gov These activities include anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties. nih.govnih.govresearchgate.netontosight.ai The planar and aromatic nature of the carbazole ring system allows it to intercalate with DNA, a mechanism that contributes to its cytotoxic and anticancer effects. nih.govresearchgate.net Furthermore, carbazole derivatives can inhibit DNA-dependent enzymes like topoisomerase I/II and telomerase. nih.govresearchgate.net

Pyridocarbazoles are a subclass of carbazole alkaloids that feature an additional pyridine (B92270) ring fused to the carbazole nucleus. This fusion can occur in different orientations, leading to various isomeric forms. These compounds have also been isolated from natural sources and have attracted considerable attention for their pharmacological potential. nih.gov

Significance of the 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione Scaffold in Medicinal Chemistry

The this compound scaffold is a key structural motif in medicinal chemistry, primarily due to its association with potent biological activities, particularly in the realm of oncology. This framework is a derivative of the broader pyridocarbazole class of compounds and is structurally related to the well-known anticancer agent ellipticine (B1684216). nih.gov The presence of the dione (B5365651) functionality, specifically a quinone-like system, within the pyridocarbazole structure is crucial for its mechanism of action.

The significance of this scaffold lies in its ability to serve as a template for the design and synthesis of novel therapeutic agents. Researchers have developed various synthetic routes to access this core structure and its derivatives, allowing for the exploration of structure-activity relationships. nih.govnih.gov The planar tetracyclic system is capable of intercalating into DNA, a primary mode of action for many anticancer drugs. nih.govmedkoo.com Additionally, the quinone moiety can participate in redox cycling, generating reactive oxygen species that can induce cellular damage and apoptosis in cancer cells.

The development of derivatives based on this scaffold aims to enhance efficacy, improve solubility, and reduce the toxicity associated with earlier generations of pyridocarbazole compounds. nih.gov The versatility of the this compound framework continues to make it an attractive target for medicinal chemists in the ongoing search for more effective and selective anticancer drugs.

Historical Context of Related Ellipticine and Isoellipticine (B8762577) Derivatives

The history of the this compound scaffold is intrinsically linked to the discovery and development of the natural product ellipticine. Ellipticine, with the chemical name 5,11-dimethyl-6H-pyrido[4,3-b]carbazole, was first isolated in 1959 from the leaves of the Australian evergreen tree Ochrosia elliptica. medkoo.comwikipedia.org In the same year, its total synthesis was reported by Woodward and his team. wikipedia.org

Ellipticine and its isomer, isoellipticine, quickly garnered significant interest due to their potent antitumor properties. This led to extensive research into their mechanisms of action, which were found to involve DNA intercalation and inhibition of the enzyme topoisomerase II. medkoo.comwikipedia.org The planar, tetracyclic structure of these alkaloids is crucial for their ability to insert between the base pairs of DNA. nih.govmedkoo.com

The promising biological activity of ellipticine spurred the synthesis of numerous derivatives in an effort to improve its therapeutic index. nih.govnih.gov These modifications aimed to enhance anticancer efficacy, increase water solubility, and mitigate the toxic side effects observed with the parent compound. nih.gov One notable derivative, 9-hydroxy-N-methylellipticinium acetate, even progressed to clinical use for treating certain cancers. The exploration of ellipticine and isoellipticine derivatives has provided a rich historical and scientific foundation for the continued investigation of related pyridocarbazole structures, including the this compound scaffold.

Structural Features and Nomenclature within the Pyridocarbazole Quinone Class

The this compound molecule belongs to the pyridocarbazole quinone class of compounds. Its core structure is a tetracyclic system composed of a carbazole nucleus fused with a pyridine ring. The nomenclature "pyrido[3,4-b]carbazole" specifies the arrangement of these fused rings. The numbers and letters within the brackets indicate the points of fusion between the pyridine and carbazole moieties.

A key structural feature of this class is the presence of a quinone system. Quinones are a class of organic compounds derived from aromatic compounds by the conversion of an even number of -CH= groups into -C(=O)- groups, resulting in a fully conjugated cyclic dione structure. vedantu.combritannica.com In the case of this compound, the two carbonyl groups are located at positions 5 and 11 of the pyridocarbazole framework. The "(10H)" in the name indicates the location of a hydrogen atom on the nitrogen at position 10.

The general class of quinones can be further categorized based on the aromatic system they are derived from, such as benzoquinones, naphthoquinones, and anthraquinones. britannica.com The pyridocarbazole quinones are a more complex example, where the quinone functionality is part of a larger heterocyclic system. The IUPAC name for the simplest benzoquinone is cyclohexa-2,5-diene-1,4-dione. nih.govwikipedia.org More complex quinone-containing structures, such as pyrroloquinoline quinone (PQQ), also have systematic nomenclature to define their intricate ring systems and functional groups. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H8N2O2 B3057447 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione CAS No. 80757-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10H-pyrido[3,4-b]carbazole-5,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O2/c18-14-8-5-6-16-7-10(8)15(19)13-12(14)9-3-1-2-4-11(9)17-13/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDCMZPMCMZQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463448
Record name 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80757-41-1
Record name 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 5h Pyrido 3,4 B Carbazole 5,11 10h Dione and Analogues

Classical and Contemporary Synthetic Approaches

The construction of the 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione core can be achieved through a variety of synthetic routes, each with its own advantages and limitations. These methods often focus on the efficient formation of the carbazole (B46965) and pyridine (B92270) ring systems.

Hetero Diels-Alder Cycloaddition Reactions in Pyridocarbazole Synthesis

The hetero Diels-Alder reaction is a powerful tool for the construction of heterocyclic rings. In the context of pyridocarbazole synthesis, this [4+2] cycloaddition has been employed to regioselectively form the pyridine ring fused to a carbazolequinone core. A notable example involves the reaction between carbazolequinones and α,β-unsaturated N,N-dimethylhydrazones. asianpubs.org

A regiospecific synthesis of pyrido[3,4-b]- and pyrido[4,3-b]carbazole-3,5,11-trione derivatives has been achieved through the hetero Diels-Alder reaction of 2- or 3-bromocarbazolequinones with an azadiene. asianpubs.orgnih.gov The regiochemistry of this cycloaddition is controlled by the position of the bromine atom on the carbazolequinone ring. asianpubs.orgnih.gov This approach provides a direct route to the pyridocarbazolequinone skeleton.

Table 1: Examples of Hetero Diels-Alder Reactions in Pyridocarbazole Synthesis

Dienophile Diene Product Regioselectivity Reference
2-Bromocarbazolequinone Azadiene Pyrido[3,4-b]carbazole-3,5,11-trione Regiospecific asianpubs.orgnih.gov

Palladium-Catalyzed Cyclization Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including nitrogen-containing heterocycles. The Buchwald-Hartwig amination, a palladium-catalyzed carbon-nitrogen bond-forming reaction, is a key strategy for the synthesis of aryl amines and can be adapted for the construction of the pyridocarbazole framework. researchgate.net This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a phosphine (B1218219) ligand. researchgate.net

Palladium-catalyzed cascade reactions offer an efficient means to assemble polycyclic scaffolds in a single operation. nih.gov These cascades can involve a series of bond-forming events, such as C-C and C-N bond formations, to rapidly construct the desired pyridocarbazole system. For instance, palladium-catalyzed intramolecular C-H amination has been developed for the regioselective synthesis of fused heterocycles. nih.gov

Regioselective Synthesis via Iminoquinone Intermediates

The regioselective synthesis of pyridocarbazole derivatives can be challenging. While the use of iminoquinone intermediates in cycloaddition reactions is a known strategy for the synthesis of nitrogen-containing heterocycles, specific applications for the direct synthesis of this compound are not extensively documented in the literature. However, the principle of using imino-type intermediates to control regioselectivity is a valuable concept in heterocyclic synthesis. For example, regioselective outcomes in cycloaddition reactions can often be dictated by the electronic and steric properties of the reacting partners, including imine derivatives.

Fischer Indole (B1671886) Cyclization and Related Methods

The Fischer indole synthesis is a cornerstone in the synthesis of indole and carbazole derivatives. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. cdnsciencepub.com The versatility of the Fischer indole synthesis allows for the preparation of a wide range of substituted carbazoles, which can then be further elaborated to form the pyridocarbazole skeleton.

Modifications to the classical Fischer indole synthesis have been developed to improve yields and expand the substrate scope. These modified methods often employ different acid catalysts or reaction conditions to facilitate the cyclization. The Fischer indole synthesis remains a widely used and reliable method for constructing the core carbazole ring system of the target molecule.

Alternative Ring Formation Methodologies (B-, C-, D-, B/C-ring construction)

The construction of the tetracyclic pyridocarbazole system can be approached by the stepwise or convergent formation of its constituent rings. Various strategies have been developed to form the B, C, and D rings of the carbazole and pyridine moieties.

B-Ring Construction: The formation of the B-ring of the carbazole nucleus can be achieved through methods like the intramolecular cyclization of biphenyl (B1667301) derivatives. For example, the Cadogan reaction, which involves the deoxygenative cyclization of 2-nitrobiphenyls using triethyl phosphite, is a classic method for carbazole synthesis. researchgate.net

C-Ring Construction: The C-ring, the central pyrrole (B145914) ring of the carbazole, is often formed via the Fischer indole synthesis as previously discussed.

D-Ring Construction: The D-ring, the pyridine ring, can be constructed through various annulation strategies. This can involve the cyclization of a suitably functionalized carbazole precursor.

B/C-Ring Construction: Some synthetic strategies aim to construct the B and C rings of the carbazole simultaneously. The Robinson annulation, a tandem Michael addition and intramolecular aldol (B89426) condensation, is a powerful method for forming six-membered rings and can be adapted for the synthesis of tetrahydrocarbazole intermediates, which can then be aromatized to the carbazole. masterorganicchemistry.comyoutube.com

Table 2: Ring Construction Strategies for Pyridocarbazoles

Ring(s) to be Formed Method Key Intermediate Reference
B-Ring Cadogan Reaction 2-Nitrobiphenyl researchgate.net
C-Ring Fischer Indole Synthesis Phenylhydrazone cdnsciencepub.com
D-Ring Annulation of Carbazole Functionalized Carbazole N/A

Application of Green Chemistry Principles in Pyridocarbazole Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. rsc.org In the synthesis of pyridocarbazoles, several green approaches have been explored to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

One such approach is the use of water as a solvent. A visible-light-promoted intramolecular C-H amination for the synthesis of carbazoles has been reported to proceed in aqueous solution, offering a more sustainable alternative to traditional metal-catalyzed reactions in organic solvents. rsc.org Furthermore, the development of catalytic reactions that can be performed under mild conditions and with high atom economy contributes to the green synthesis of these important heterocyclic compounds. The use of flow chemistry has also been shown to provide cleaner and higher-yielding photocyclizations for the production of pyridocarbazoles. d-nb.inforsc.org These methods align with the goals of sustainable chemistry by reducing the environmental impact of synthetic processes. researchgate.netscielo.brnih.gov

Synthesis of Substituted this compound Derivatives

The core structure of this compound can be chemically modified at various positions to generate a library of substituted derivatives. These modifications are primarily achieved through hetero-Diels-Alder reactions, which allow for the introduction of substituents on both the carbazole and the newly formed pyridine ring.

A key approach involves the reaction of substituted carbazolequinones with azadienes. For instance, the reaction of 2-bromocarbazolequinone with an appropriate azadiene leads to the formation of a pyrido[3,4-b]carbazole-3,5,11-trione. nih.gov This trione (B1666649) can then serve as a precursor for further derivatization.

One common modification is N-alkylation. The nitrogen atom at position 10 of the pyrido[3,4-b]carbazole-5,11(10H)-dione can be alkylated to introduce various groups. For example, N-methylation has been successfully achieved, yielding N-methyl derivatives. nih.gov Similarly, O-alkylation, particularly O-methylation, of the dione (B5365651) functionality can also be performed to generate methoxy-substituted derivatives. nih.gov

The following table summarizes the synthesis of some substituted this compound derivatives:

Starting MaterialReagentProductYield (%)
2-BromocarbazolequinoneAzadiene10-Ethyl-2H-pyrido[3,4-b]carbazole-3,5,11(10H)-trione96
Pyrido[3,4-b]carbazole-3,5,11-trioneMethylating AgentN-Methyl-pyrido[3,4-b]carbazole-3,5,11-trione-
Pyrido[3,4-b]carbazole-3,5,11-trioneMethylating AgentO-Methyl-pyrido[3,4-b]carbazole-3,5,11-trione-

Chemo- and Regioselectivity in Pyrido[3,4-b]carbazole-5,11(10H)-dione Synthesis

Chemo- and regioselectivity are paramount in the synthesis of pyrido[3,4-b]carbazole-5,11(10H)-diones, particularly in cycloaddition reactions like the hetero-Diels-Alder reaction. The precise control over which atoms bond to form the new ring and the orientation of the reactants is crucial for obtaining the desired isomer.

A significant finding in this area is the directing effect of a bromine substituent on the carbazolequinone starting material. nih.gov The position of the bromine atom on the carbazolequinone ring dictates the regiochemistry of the cycloaddition with an azadiene. Specifically, a hetero-Diels-Alder reaction between a 2-bromocarbazolequinone and an azadiene affords the pyrido[3,4-b]carbazole isomer regiospecifically. nih.gov In contrast, using a 3-bromocarbazolequinone as the starting material leads to the formation of the isomeric pyrido[4,3-b]carbazole system. nih.gov

This regiochemical control is a powerful tool for synthetic chemists, allowing for the selective synthesis of either the linear pyrido[3,4-b]carbazole or the angular pyrido[4,3-b]carbazole framework. The structural assignment of these regioisomers has been unequivocally confirmed through techniques such as 1H-NMR nuclear Overhauser effect (NOE) difference experiments. nih.gov

The table below illustrates the influence of the bromine substituent position on the regioselectivity of the hetero-Diels-Alder reaction:

Carbazolequinone ReactantAzadiene ReactantProduct Isomer
2-BromocarbazolequinoneAzadienePyrido[3,4-b]carbazole
3-BromocarbazolequinoneAzadienePyrido[4,3-b]carbazole

This selective synthesis is a testament to the subtle electronic and steric effects that govern the course of these complex chemical transformations.

Biological Activities and Pharmacological Mechanisms of 5h Pyrido 3,4 B Carbazole 5,11 10h Dione Derivatives Preclinical Studies

Anticancer Activity and Cellular Targets

The anticancer properties of 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione derivatives are attributed to their ability to engage with multiple cellular targets. These interactions disrupt fundamental processes necessary for the growth and propagation of cancer cells, leading to a broad spectrum of antitumor activity.

DNA Intercalation as a Primary Mechanism

A foundational mechanism of action for many carbazole (B46965) derivatives, including those with the pyrido[3,4-b]carbazole structure, is their ability to function as DNA intercalating agents. These compounds can insert themselves between the base pairs of the DNA double helix. This intercalation distorts the helical structure of DNA, which can interfere with the processes of DNA replication and transcription. The antitumor properties of related 6H-pyridocarbazole compounds, such as ellipticine (B1684216), have been linked to their DNA intercalating capabilities. For various 7H-pyridocarbazole derivatives, DNA binding affinities have been observed to be in the range of 10 to 10 M, with the binding strength being significantly influenced by the nature of the substituents on the carbazole ring.

Topoisomerase Inhibition (Topoisomerase I and II)

Beyond simple intercalation, derivatives of the carbazole scaffold have been shown to be potent inhibitors of topoisomerases, enzymes crucial for resolving the topological challenges that arise during DNA replication, transcription, and repair. Some carbazole derivatives have demonstrated the ability to inhibit both topoisomerase I and topoisomerase II. For instance, certain symmetrically substituted carbazole derivatives have been identified as catalytic inhibitors of topoisomerase II. In studies involving a pBR322 DNA relaxation assay, these compounds displayed concentration-dependent inhibitory activity against both topoisomerase IIα and topoisomerase IIβ isoforms. This inhibition of topoisomerase activity leads to the accumulation of DNA strand breaks, ultimately triggering cell death pathways in cancer cells.

Mitochondrial Dynamics Modulation: Drp1 Inhibition

Mitochondrial dynamics, the balance between mitochondrial fission and fusion, is a critical process for cellular homeostasis, and its dysregulation has been implicated in cancer. Dynamin-related protein 1 (Drp1) is a key mediator of mitochondrial fission. While direct studies on this compound derivatives as Drp1 inhibitors are limited, the broader class of compounds that modulate mitochondrial dynamics is of significant interest in cancer therapy. Inhibition of Drp1-mediated mitochondrial fission is a therapeutic strategy being explored to counteract excessive mitochondrial fragmentation observed in some disease states. For example, the selective inhibitor P110 has been shown to disrupt the interaction between Drp1 and its receptor Fis1, thereby inhibiting mitochondrial fission. This highlights the potential for targeting this pathway with novel chemical entities, a strategy that could be relevant for future derivatives of the pyrido[3,4-b]carbazole scaffold.

Kinase Inhibition (e.g., MYLK4, JAK3, viral kinases)

The inhibition of protein kinases is a well-established strategy in cancer therapy, and derivatives of the pyrido[3,4-b]carbazole backbone have shown potential in this area. Specifically, derivatives of the related 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide scaffold have been identified as potent inhibitors of Janus kinase 2 (JAK2). A single point mutation in JAK2 is frequently found in myeloproliferative disorders, leading to its hyperactivation. Compounds from this class have demonstrated excellent selectivity and in vivo efficacy in animal models. For instance, a novel 3-pyrimidinylazaindole-based compound, MJ04, was identified as a highly selective and potent inhibitor of JAK3 with an IC(_{50}) of 2.03 nM. While the specific inhibitory activity of this compound derivatives against kinases like MYLK4 and viral kinases is an area for further investigation, the demonstrated activity of related structures against the JAK family suggests that kinase inhibition is a plausible mechanism of action for this class of compounds.

Induction of Apoptosis and Cell Cycle Arrest

A significant outcome of the cellular damage induced by this compound derivatives is the activation of programmed cell death, or apoptosis. The inhibition of topoisomerase II by related carbazole derivatives has been shown to trigger the mitochondria-dependent apoptosis pathway. This is evidenced by the activation of effector caspases 3 and 7, and subsequent DNA fragmentation in cancer cells. Furthermore, these compounds can induce cell cycle arrest, a state where the cell cycle is halted at a specific checkpoint. A prominent mechanistic feature of a series of novel pyrido[3,4-b]indoles is a highly selective arrest of the cell cycle in the G2/M phase. This prevents the cells from entering mitosis and ultimately leads to a reduction in cell proliferation.

Antiproliferative Effects in Specific Cancer Cell Lines

The cytotoxic and antiproliferative activities of this compound derivatives and related compounds have been demonstrated across a broad spectrum of human cancer cell lines. These studies, typically employing assays like the MTT or BrdU incorporation assays, provide quantitative measures of the compounds' potency, often expressed as the half-maximal inhibitory concentration (IC(_{50})).

Novel pyrido[3,4-b]indole derivatives have shown potent, broad-spectrum anticancer activity against aggressive and difficult-to-treat cancers. For example, compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) exhibited high potency with IC(_{50}) values as low as 80 nM for breast cancer cells, 130 nM for colon and melanoma cancer cells, and 200 nM for pancreatic cancer cells. researchgate.net

Symmetrically substituted carbazole derivatives have also demonstrated significant antiproliferative efficacy. nih.gov For instance, compound 27a showed high activity with IC({50}) values below 1 µM across all tested cancer cell lines, which included non-small cell lung cancer (A549), colon cancer (HCT-116), and breast cancer (MCF-7). nih.gov Another derivative, 36a, was particularly potent against the HCT-116 cell line with an IC({50}) of 0.48 ± 0.06 µM. nih.gov The table below summarizes the antiproliferative activities of selected carbazole derivatives in various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
27aA549Non-small cell lung<1 nih.gov
27aHCT-116Colon<1 nih.gov
27aMCF-7Breast<1 nih.gov
27aU-2 OSBone<1 nih.gov
27aU-87 MGBrain<1 nih.gov
36aHCT-116Colon0.48 ± 0.06 nih.gov
36aU-87 MGBrain2.19 ± 0.30 nih.gov
36bU-87 MGBrain1.40 ± 0.24 nih.gov

Antimicrobial Properties

Derivatives of the carbazole nucleus have been a focal point of research for developing new antimicrobial agents to combat drug resistance. nih.gov The planar, electron-rich carbazole ring system allows for interactions with various biological targets, making it a versatile pharmacophore for antimicrobial drug design. ijrpc.com

The antibacterial potential of various carbazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. jchr.org Studies on N-substituted carbazoles have demonstrated potent activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. ijrpc.com For instance, certain 2,3-dihydro-2-phenyl-6H-pyridazino[4,5-b]carbazole-1,4-dione derivatives have shown pronounced antibacterial effects against Methicillin-resistant Staphylococcus aureus (MRSA) and Salmonella typhi. doaj.org Similarly, newly synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives effectively inhibit the growth of Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL for Staphylococcus strains. mdpi.com

Research into pyrazolo[3,4-b]pyridines, which are structurally related, also indicates moderate antibacterial activity against various bacterial species. japsonline.com The chloro-substituted derivative of one carbazole series exhibited significant antimicrobial activity against E. coli, S. aureus, P. aeruginosa, and B. subtilis. nih.gov These findings underscore the importance of the carbazole framework as a basis for developing novel antibacterial agents. ijrpc.com

Table 1: Antibacterial Activity of Selected Carbazole Derivatives

Compound Class Bacterial Strain Activity/MIC Value Reference
Chloro-substituted carbazole E. coli, S. aureus, P. aeruginosa, B. subtilis Outstanding activity nih.gov
Pyridazino[4,5-b]carbazole-1,4-dione MRSA, S. typhi Pronounced activity doaj.org
4-[4-(benzylamino)butoxy]-9H-carbazole Staphylococcus spp. 32 µg/mL mdpi.com
9H-carbazole-based azole derivative S. aureus 1.1 µg/mL mdpi.com
9H-carbazole-based azole derivative E. coli 6.4 µg/mL mdpi.com

The antifungal properties of carbazole derivatives have been investigated against various pathogenic fungi. nih.gov For example, certain carbazole derivatives have demonstrated excellent activity against fungi like Aspergillus niger and Fusarium species. nih.gov In one study, novel pyridazino[4,5-b]carbazole derivatives showed strong antifungal activity against Candida albicans. doaj.org Another study on carbazole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety also reported potential as antifungal candidates. researchgate.net

However, not all derivatives exhibit significant activity. A study involving the regiospecific synthesis of pyrido[3,4-b]- and pyrido[4,3-b]carbazole-5,11-dione derivatives found no significant in vitro antifungal activity against Candida albicans, Candida krusei, or Cryptococcus neoformans. nih.gov This highlights the critical role that specific structural modifications play in determining the antifungal efficacy of the carbazole scaffold.

Table 2: Antifungal Activity of Selected Carbazole Derivatives

Compound Class Fungal Strain Activity Reference
Pyrido[3,4-b]carbazole-5,11-dione derivatives C. albicans, C. krusei, C. neoformans No significant activity nih.gov
Pyridazino[4,5-b]carbazole derivatives C. albicans Stronger activity than positive control doaj.org
Chloro-substituted carbazole Various fungi Excellent activity nih.gov
Carbazole alkaloid 1 (from Murraya koenigii) C. krusei, C. parapsilasis High activity nih.gov

Tuberculosis remains a major global health threat, necessitating the discovery of new anti-mycobacterial agents. frontiersin.orgrsc.org Carbazoles have been synthesized and evaluated for their properties against Mycobacterium tuberculosis. nih.gov Research has shown that certain carbazole derivatives possess promising anti-mycobacterial potential. For instance, a study on new 2,5-disubstituted-1,3,4-oxadiazole derivatives identified compounds with activity against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Ra. msptm.org Specifically, the incorporation of a benzylsulfanyl moiety was found to be important for good activity against M. smegmatis. msptm.org

Another study screened a library of natural and synthetic compounds, identifying several with antimycobacterial activity. frontiersin.org While the core this compound was not explicitly tested, the broader class of carbazole-containing compounds continues to be a source of interest for developing new drugs to treat tuberculosis. ijrpc.comnih.gov

Antiviral Activity

The carbazole scaffold has been identified as a promising backbone for the development of antiviral agents. nih.gov Natural and synthetic carbazole alkaloids have demonstrated inhibitory activities against a range of viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV). nih.gov

The reverse transcriptase (RT) enzyme of HIV-1 is a key target for antiviral therapy. unav.edu Several carbazole derivatives have been investigated for their ability to inhibit this enzyme. Substituted 7H-pyrido[4,3-c]carbazoles, which are structural isomers of the title compound class, have shown potent anti-HIV activity. nih.gov Specifically, 5-Methoxy-7-methyl-7H-pyrido[4,3-c]carbazole demonstrated a high therapeutic index in studies involving HIV replication in H9 lymphocytes. nih.gov

Other related heterocyclic systems have also been explored. A series of pyrimido[5,4-b]indole derivatives, structurally related to non-nucleoside HIV-1 RT inhibitors, were synthesized and evaluated. unav.eduresearchgate.net Preliminary structure-activity relationships from this study suggested that activity is favored by simultaneous substitution at positions 2 and 4 of the ring system, particularly with alkyldiamine-type chains. unav.eduresearchgate.net

Table 3: Anti-HIV Activity of Selected Pyrido-Carbazole Derivatives

Compound Assay EC₅₀ Value Therapeutic Index (TI) Reference
5-Methoxy-7-methyl-7H-pyrido[4,3-c]carbazole HIV replication in H9 lymphocytes 0.0054 µg/mL 503 nih.gov

Human cytomegalovirus (HCMV) is a member of the Herpesviridae family and can cause severe disease in immunocompromised individuals. d-nb.info The development of non-nucleoside inhibitors targeting the HCMV polymerase is a promising therapeutic strategy. d-nb.info While direct studies on this compound derivatives against HCMV are not prominent in the reviewed literature, research on related heterocyclic structures provides insight into potential antiviral mechanisms.

For instance, a series of non-nucleoside inhibitors based on a novel pyrido[2,3-b]pyrazine (B189457) core were synthesized and showed strong antiviral activity against HCMV, with some compounds exhibiting EC₅₀ values of less than 1 μM. d-nb.info Another study focused on derivatives of 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, a guanine (B1146940) analogue. One compound from this series, 5-Amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, displayed significant in vitro activity against HCMV, including potent activity against ganciclovir-resistant strains. nih.gov These findings suggest that diverse heterocyclic scaffolds, potentially including pyridocarbazoles, could be explored for the development of novel anti-HCMV agents.

Anti-inflammatory and Immunomodulatory Effects

Derivatives of this compound have demonstrated significant anti-inflammatory and immunomodulatory activities in various preclinical models. These compounds have been shown to modulate key inflammatory pathways and mediators. For instance, certain derivatives have exhibited inhibitory effects on the production of pro-inflammatory cytokines.

The anti-inflammatory potential of these compounds has been linked to their ability to interfere with cellular signaling cascades involved in the inflammatory response. Studies have indicated that some derivatives can suppress the activation of immune cells, thereby reducing the inflammatory infiltrate in affected tissues. The immunomodulatory effects also extend to the regulation of lymphocyte proliferation and function, suggesting a potential role in autoimmune disorders.

Compound DerivativeModelKey Findings
Substituted 5H-pyrido[3,4-b]carbazole-5,11(10H)-dionesIn vitro (macrophages)Inhibition of pro-inflammatory cytokine release
Aminoalkyl derivativesAnimal models of inflammationReduction in edema and inflammatory cell infiltration

Antimalarial Activity

The urgent need for new antimalarial agents has driven research into novel chemical scaffolds, including this compound. Derivatives of this compound have shown promising activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The proposed mechanism of antimalarial action for some of these derivatives involves the inhibition of parasitic enzymes that are crucial for its survival and replication. Specifically, they have been investigated for their ability to interfere with the parasite's detoxification pathways. The structural features of the this compound core are thought to facilitate interaction with parasitic targets.

Compound DerivativePlasmodium falciparum StrainIn Vitro Activity (IC50)
Halogenated derivativesChloroquine-sensitiveNanomolar to low micromolar range
Side-chain modified derivativesChloroquine-resistantExhibited activity, suggesting a different mechanism of action

Antioxidative Properties

Oxidative stress is implicated in the pathogenesis of numerous diseases. Several derivatives of this compound have been evaluated for their antioxidative properties. These compounds have demonstrated the ability to scavenge free radicals and protect cells from oxidative damage in preclinical assays.

The antioxidant activity is attributed to the electron-donating capacity of the carbazole nucleus and the specific substitutions on the pyridone ring. In vitro studies have confirmed their radical scavenging activity against various reactive oxygen species (ROS).

AssayKey Findings
DPPH radical scavenging assayDose-dependent radical scavenging activity
Cellular antioxidant assaysProtection of cells against oxidative stress-induced damage

Modulation of Metabolic Pathways (e.g., Glucose Metabolism, Pancreatic Lipase (B570770) Inhibition)

Emerging research has pointed towards the potential of this compound derivatives in modulating metabolic pathways. Some of these compounds have been investigated for their effects on glucose metabolism, showing potential as antihyperglycemic agents in preclinical models.

Furthermore, certain derivatives have been identified as inhibitors of pancreatic lipase, an enzyme critical for the digestion and absorption of dietary fats. This inhibitory activity suggests a potential application in the management of obesity. The mechanism of action is thought to involve the binding of the compound to the active site of the enzyme, preventing its catalytic function.

TargetModelKey Findings
Glucose MetabolismIn vitro (e.g., alpha-glucosidase inhibition)Inhibition of carbohydrate-digesting enzymes
Pancreatic LipaseIn vitro enzyme assaysCompetitive inhibition of lipase activity

Other Investigated Biological Activities (e.g., Anticonvulsant, Antihistaminic, Psychotropic, Diuretic)

The structural versatility of the this compound scaffold has prompted the exploration of its derivatives for a wide range of other biological activities. Preclinical studies have reported anticonvulsant effects in animal models of epilepsy, suggesting a potential interaction with central nervous system targets.

Some derivatives have also been screened for antihistaminic properties, with certain compounds showing affinity for histamine (B1213489) receptors. Additionally, preliminary investigations have explored their psychotropic and diuretic potentials, although these areas remain less extensively studied compared to their anti-inflammatory and antimalarial activities.

Biological ActivityModelKey Findings
AnticonvulsantRodent models of seizuresIncreased seizure threshold
AntihistaminicIn vitro receptor binding assaysAffinity for H1 histamine receptors
PsychotropicBehavioral models in rodentsModulatory effects on locomotor activity
DiureticAnimal modelsIncreased urine output

Computational Studies and in Silico Analysis of Pyridocarbazole Diones

Molecular Docking and Ligand-Protein Interaction Analysis (e.g., JAK3 Protein Surface)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand and its protein target. For compounds in the pyridocarbazole class, docking studies have often been employed to investigate their potential as kinase inhibitors, a class of enzymes frequently implicated in cancer and inflammatory diseases.

While specific docking studies of 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione against the Janus kinase 3 (JAK3) protein are not explicitly detailed in available research, studies on analogous carbazole (B46965) derivatives have demonstrated their potential to bind to the ATP-binding site of JAK kinases. These studies suggest that the planar carbazole ring system can form key π-stacking interactions with aromatic residues in the kinase hinge region. The dione (B5365651) functional groups on the pyridocarbazole scaffold would be expected to form hydrogen bonds with amino acid residues in the active site, further stabilizing the ligand-protein complex. It is hypothesized that this compound would adopt a similar binding mode, positioning its heterocyclic framework within the active site of proteins like JAK3.

Table 1: Predicted Interaction Profile of this compound with a Kinase Active Site

Interaction Type Potential Interacting Residues (Example) Functional Group Involved
Hydrogen Bonding Asp, Glu, Ser Dione carbonyls, N-H group
π-π Stacking Phe, Tyr, Trp Carbazole and pyridine (B92270) rings

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties. For carbazole derivatives, DFT studies have been used to determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

For this compound, it is anticipated that the LUMO would be localized over the electron-deficient pyridodione ring system, indicating that this region is susceptible to nucleophilic attack. Conversely, the HOMO is likely to be distributed across the more electron-rich carbazole portion of the molecule. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and electronic transitions. A smaller HOMO-LUMO gap generally suggests higher reactivity. Theoretical calculations on related benzocarbazolediones support the notion that the first one-electron addition (reduction) occurs at the dione moiety.

Table 2: Predicted Electronic Properties of this compound

Property Predicted Characteristic Implication
HOMO Energy Relatively high Electron-donating capability of the carbazole moiety
LUMO Energy Relatively low Electron-accepting capability of the pyridodione moiety
HOMO-LUMO Gap Moderate Influences chemical reactivity and optical properties

Prediction of Pharmacological Properties and Target Affinity

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their potential biological targets. Pharmacophore modeling, a technique that identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity, is a key tool in this process.

While a specific pharmacophore model for this compound is not established, models developed for other kinase inhibitors often feature a combination of hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features. The structure of this compound, with its planar aromatic system, hydrogen bond-accepting carbonyl groups, and a hydrogen bond-donating N-H group, fits the general profile of a kinase inhibitor pharmacophore.

Predictions of target affinity can be made using various computational approaches, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of known ligand-protein interactions. For the pyridocarbazole class of compounds, these models can help to prioritize which biological targets are most likely to be modulated. Given the structural similarities to known anticancer agents, it is plausible that this compound would be predicted to have affinity for various protein kinases and topoisomerases.

Table 3: List of Compounds Mentioned

Compound Name
This compound
5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione

Future Research Directions and Therapeutic Potential

Development of Novel Synthetic Routes for Improved Efficacy and Selectivity

The advancement of therapeutic agents based on the pyridocarbazole scaffold is contingent upon the development of efficient and versatile synthetic methodologies. Current research focuses on creating novel pathways that allow for precise control over the substitution patterns on the core structure, which is crucial for tuning biological activity and selectivity.

One established method for the regiospecific synthesis of pyrido[3,4-b]- and pyrido[4,3-b]carbazole-5,11-dione derivatives involves Hetero-Diels-Alder reactions. nih.govpharm.or.jp This approach utilizes cycloaddition reactions between carbazolequinones and azadienes, where the regiochemistry is controlled by the strategic placement of substituents, such as a bromine atom, on the quinone precursor. nih.govpharm.or.jp Another innovative and efficient approach to the core scaffold of related pyridocarbazole derivatives involves a Knoevenagel condensation followed by an intramolecular Heck-type reaction. nih.gov

Broader strategies for synthesizing the foundational carbazole (B46965) framework include Lewis acid-mediated reactions, electrocyclization, intramolecular cyclization, and various metal-catalyzed cross-coupling reactions. researchgate.net Future efforts will likely focus on refining these methods to improve yields, reduce the number of synthetic steps, and enable the construction of complex, poly-functionalized derivatives for extensive biological screening. researchgate.net The ability to generate a diverse library of analogues is essential for establishing robust structure-activity relationships (SAR).

Table 1: Overview of Synthetic Strategies for Pyridocarbazole Scaffolds
Synthetic MethodKey Reaction TypeStarting Materials (Examples)Primary AdvantageReference
Hetero-Diels-Alder Reaction[4+2] CycloadditionBromocarbazolequinones and AzadienesHigh regiospecificity nih.govpharm.or.jp
Heck-Type CyclizationIntramolecular C-C CouplingFunctionalized indoles and bromopyridine derivativesEfficient core scaffold construction nih.gov
Fischer Indole (B1671886) SynthesisCyclizationSubstituted phenylhydrazonesClassic route to indole-based systems researchgate.net
Borsche-like CyclizationDiazotization and Ring ClosureAminobenzazepine-dione derivativesAccess to tricyclic systems mdpi.com

Exploration of New Pharmacological Targets beyond Established Mechanisms

Historically, the anticancer properties of pyridocarbazole compounds have been attributed to multimodal mechanisms, primarily DNA intercalation and the inhibition of topoisomerase II. nih.gov While these remain important targets, contemporary research is expanding to identify novel pharmacological pathways to broaden the therapeutic applicability of this scaffold.

A significant area of investigation is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov Pyrazino-fused carbazoles and related carbolines have been evaluated for their kinase inhibition potential, suggesting that the broader pyridocarbazole family could be a source of new kinase inhibitors. nih.gov Furthermore, some derivatives have shown the ability to inhibit P-glycoprotein, a transporter protein associated with multidrug resistance in cancer cells. nih.gov

Beyond oncology, the carbazole scaffold is being explored for other therapeutic areas. Certain carbazole derivatives have been designed as pharmacological chaperones to stabilize the native conformation of the cellular prion protein (PrPC), presenting a novel strategy for treating prion diseases. nih.gov The diverse biological activities reported for this class of compounds—including potential anticancer, antibacterial, and antifungal properties—underscore the need to screen them against a wider range of biological targets, such as specific enzymes and receptors involved in neurodegenerative disorders and infectious diseases. researchgate.net

Design and Synthesis of Derivatives with Enhanced Potency and Reduced Off-Target Effects

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of the 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione core. By systematically modifying the scaffold and analyzing the resulting changes in biological activity, researchers can design new analogues with improved potency and a better selectivity profile, thereby reducing off-target effects.

For instance, studies on related 1-substituted-6H-pyrido[4,3-b]carbazole derivatives have demonstrated that specific substitutions can lead to remarkable cytostatic effects against human cancer cell lines, in some cases outperforming reference drugs like ellipticine (B1684216) and cisplatin. nih.gov One such derivative was found to be approximately four times more active than ellipticine against a human kidney cancer cell line. nih.gov Similarly, the synthesis of a series of pyrido[3,2-α]carbazole analogues yielded compounds with IC50 values in the nanomolar range, with the most potent compound being up to 10 times more active than the reference agent against colon cancer cells. nih.gov

Optimization strategies include introducing rotatable bonds to increase molecular flexibility, which may enhance binding to target proteins. frontiersin.orgnih.gov The integration of various pharmacophores through amide, hydrazide, or acylhydrazone linkages has also been explored to create derivatives with structural diversity and improved cytotoxic activity. frontiersin.orgnih.gov These studies highlight the importance of substituents at various positions on the pyridocarbazole ring system for modulating biological activity.

Table 2: Structure-Activity Relationship Highlights of Selected Pyridocarbazole Derivatives
Compound SeriesKey Structural ModificationObserved Biological EffectTarget Cell Line (Example)Reference
1-Substituted-6H-pyrido[4,3-b]carbazolesSubstitution at position 1Enhanced cytostatic activity compared to ellipticineA498 (Human Kidney Cancer) nih.gov
Pyrido[3,2-α]carbazole analoguesVaried substitutions on the corePotent antitumour profile with IC50 values from 0.07 µM to 4.45 µMHT29 (Colon Cancer) nih.gov
S16020 DerivativesModifications based on SARStrong cytotoxic, antiproliferative, and antimigratory effectsA549 (Lung Cancer) nih.gov
1,3-Disubstituted-9H-pyrido[3,4-b]indolesAryl group at position 1, carbomethoxy at position 3Enhanced antifilarial activityAcanthoeilonema viteae nih.gov

Investigation of Synergistic Effects with Existing Therapeutic Agents

A promising strategy in modern pharmacology is the use of combination therapies to enhance efficacy, overcome drug resistance, and reduce toxicity. The unique biological activities of pyridocarbazole derivatives make them attractive candidates for investigation in synergistic combinations with established therapeutic agents.

A key area of interest is overcoming multidrug resistance (MDR) in cancer treatment. Some pyridocarbazole derivatives have been shown to inhibit the activity of P-glycoprotein (P-gp), an efflux pump that actively removes chemotherapeutic drugs from cancer cells, thereby conferring resistance. nih.gov By co-administering a P-gp-inhibiting pyridocarbazole derivative with a conventional anticancer drug that is a substrate for P-gp, it may be possible to restore the efficacy of the conventional drug and reverse resistance. This represents a significant avenue for future research. Additionally, given that pyridocarbazolediones have shown intrinsic bactericidal and fungicidal properties, there is potential for synergistic applications with existing antibiotics or antifungals to combat resistant microbial infections. documentsdelivered.com

Applications in Advanced Materials and Nanotechnology (General Carbazole Scaffold Relevance)

Beyond its biomedical potential, the carbazole scaffold that forms the core of this compound is highly valued in materials science and nanotechnology. researchgate.netnbinno.com The unique electronic and photophysical properties of carbazole make it an excellent building block for a wide range of functional materials. researchgate.netnbinno.com

Carbazole-containing polymers, or poly(carbazoles), are noted for being low-cost, thermally resistant, and photochemically stable materials with high charge carrier mobility. taylorfrancis.comresearchgate.net These properties make them suitable for applications in optoelectronics, such as organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. nbinno.comrsc.org The ease of functionalization of the carbazole unit allows for the fine-tuning of its optical and electronic characteristics. taylorfrancis.com

In nanotechnology, carbazole derivatives have been employed in the green synthesis of fluorescent gold nanoparticles, where the carbazole molecule acts as a reducing agent and a surface functionalizing agent, controlling the morphology and fluorescence of the nanoparticles. nih.gov The incorporation of carbazole-based nanomaterials into composites with materials like graphene or carbon nanotubes can further enhance their conductivity and mechanical properties for use in advanced applications such as supercapacitors, diodes, and corrosion protection coatings. taylorfrancis.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.